molecular formula C10H8F4N2 B13054679 (3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile

(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13054679
M. Wt: 232.18 g/mol
InChI Key: GBALNZYXZXHKDU-SECBINFHSA-N
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Description

(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile is a chiral nitrile-containing compound characterized by an (R)-configured amino group attached to a propanenitrile backbone and a substituted phenyl ring bearing both fluorine and trifluoromethyl groups. The trifluoromethyl (CF₃) and fluorine substituents enhance lipophilicity and metabolic stability, while the nitrile group (-CN) may act as a hydrogen bond acceptor, influencing molecular interactions with biological targets .

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

(3R)-3-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F4N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m1/s1

InChI Key

GBALNZYXZXHKDU-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)F)[C@@H](CC#N)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(CC#N)N

Origin of Product

United States

Preparation Methods

General Synthetic Techniques

The synthesis of this compound typically involves:

Key Steps in Synthesis

The preparation methods can be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Reductive Amination Sodium cyanoborohydride or triacetoxyborohydride; aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) Formation of the amino group
2 Cyanation Alkyl halides with cyanide salts (e.g., sodium cyanide) under basic conditions Introduction of nitrile group
3 Substituted Phenyl Ring Functionalization Fluorinating agents like N-fluorobenzenesulfonimide (NFSI); trifluoromethylation using Togni reagents or Ruppert-Prakash reagents Addition of fluorine and trifluoromethyl groups

Detailed Reaction Conditions

Reductive Amination

The reductive amination process involves:

  • A precursor aldehyde or ketone reacting with ammonia or primary amines.
  • Sodium cyanoborohydride is used as a reducing agent to stabilize intermediate imines.
  • Reaction temperatures typically range from 60–100°C in solvents like DMF or THF.

Cyanation

Cyanation employs:

  • Sodium cyanide or potassium cyanide as cyanide sources.
  • Catalysts such as copper(I) salts may be used to enhance reaction efficiency.
  • The reaction proceeds under basic conditions at moderate temperatures.

Substituted Phenyl Ring Functionalization

To introduce fluorine and trifluoromethyl groups:

  • Fluorination is achieved using electrophilic fluorinating agents such as NFSI.
  • Trifluoromethylation utilizes Togni reagents in the presence of silver catalysts or bases like cesium carbonate.

Challenges in Synthesis

Some challenges associated with synthesizing this compound include:

  • Selective Functionalization : Achieving regioselectivity during phenyl ring substitution can be difficult due to competing reactions.
  • Handling Fluorinating Agents : These reagents are often highly reactive and require specialized equipment for safe handling.
  • Purification : The presence of multiple functional groups necessitates advanced purification techniques such as column chromatography or recrystallization.

Analytical Characterization

After synthesis, the compound is characterized using:

  • Spectroscopic Methods :
    • FTIR spectroscopy to identify functional groups (e.g., nitrile stretching at ~2245 cm⁻¹).
    • NMR spectroscopy for structural confirmation.
  • Chromatographic Techniques :
    • Chiral HPLC to resolve enantiomers.
    • GC-MS for purity analysis.

Summary Table of Reagents and Conditions

Reagent/Condition Purpose Example Usage
Sodium cyanoborohydride Reductive amination Stabilizes imines during amino group introduction
Sodium cyanide Cyanation Adds nitrile group
N-fluorobenzenesulfonimide (NFSI) Fluorination Introduces fluorine substituent
Togni reagent Trifluoromethylation Adds trifluoromethyl group
Dimethylformamide (DMF) Solvent Facilitates polar reactions

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

Etrasimod Arginine
  • Structure : Contains a trifluoromethylphenyl group linked to a tetrahydrocyclopent[b]indole core via a methoxy group. The compound is formulated as an arginine salt to improve solubility .
  • Comparison: Both compounds feature trifluoromethylphenyl groups, but etrasimod lacks the nitrile functionality and instead incorporates a carboxylate group.
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide
  • Structure : A heterocyclic compound with pyridine, thiazole, and carboxamide groups, along with sulfonyl and trifluoromethyl substituents .
  • Both structures leverage fluorine/trifluoromethyl groups for enhanced membrane permeability, but the heterocyclic core of the patent compound may confer distinct pharmacokinetic properties .

Compounds with Nitrile Functionality

3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
  • Structure: Aprepitant-related compound featuring a morpholino-triazolone core, bis(trifluoromethyl)phenyl groups, and a nitrile substituent .
  • Comparison: The nitrile group in this compound is part of a triazolone ring system, whereas the target compound’s nitrile is directly attached to the propanenitrile backbone. Both compounds use trifluoromethyl groups for hydrophobic interactions, but the morpholino-triazolone scaffold may enhance binding to central nervous system targets compared to the simpler propanenitrile structure .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Etrasimod Arginine Patent Heterocycle
Molecular Weight ~290 g/mol (estimated) 631.69 g/mol ~450–600 g/mol (varies)
Solubility Likely low (neutral nitrile) Slightly soluble in water (salt) Low (heterocyclic, sulfonyl)
logP (Lipophilicity) High (CF₃, F, -CN) Moderate (polar carboxylate) High (CF₃, heterocycles)
Key Functional Groups -CN, -NH₂, CF₃, F -COO⁻, CF₃, indole -CONH₂, CF₃, sulfonyl

Research Findings and Trends

  • Fluorine/Trifluoromethyl Impact : Both the target compound and analogs utilize fluorine/CF₃ groups to enhance metabolic stability and membrane penetration. The electron-withdrawing nature of these groups also reduces oxidative metabolism .
  • Nitrile vs. However, carboxamides (e.g., in etrasimod) offer better solubility and hydrogen-bonding capacity for target engagement .
  • Stereochemistry: The (R)-configuration of the amino group in the target compound may confer selectivity for chiral biological targets, a feature shared with aprepitant derivatives .

Biological Activity

(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile is a compound with significant biological activity, particularly in the context of medicinal chemistry. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

  • Molecular Formula : C11H11F4N
  • Molecular Weight : 265.2 g/mol
  • CAS Number : [specific CAS number not provided in search results]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group contributes to its lipophilicity and metabolic stability, enhancing its binding affinity to target proteins.

Biological Activity

  • Inhibition of Enzymatic Activity : Studies indicate that compounds containing trifluoromethyl groups can inhibit key enzymes involved in various metabolic pathways. For instance, similar compounds have shown potent inhibition of glycogen synthase kinase 3 beta (GSK-3β), which is crucial in regulating cellular processes such as metabolism and cell differentiation .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial potential. Research has demonstrated that derivatives with similar structural features exhibit significant antibacterial activity against various pathogens, suggesting that this compound may possess similar properties .
  • Cytotoxicity Studies : In vitro assays have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate a concentration-dependent cytotoxic effect, making it a candidate for further investigation in cancer therapy .

Case Study 1: GSK-3β Inhibition

A study focused on the structure-activity relationship (SAR) of compounds similar to this compound revealed that modifications at the phenyl ring significantly enhanced GSK-3β inhibition. The fluorine atoms increase electron-withdrawing capacity, thus improving binding interactions with the enzyme .

Case Study 2: Antimicrobial Efficacy

In a recent evaluation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications involving trifluoromethyl groups led to increased potency against resistant strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Data Tables

PropertyValue
Molecular FormulaC11H11F4N
Molecular Weight265.2 g/mol
CAS Number[specific CAS number]
GSK-3β IC50[IC50 value not provided]
Antimicrobial ActivityYes

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group participates in nucleophilic substitution reactions, forming derivatives useful in pharmaceutical synthesis.

Reaction TypeReagents/ConditionsProductsNotes
AcylationAcetic anhydride, 80°C, 4hN-Acetyl derivativeYields ≥85% purity
SulfonationSulfonyl chlorides, DCM, RTSulfonamide analogsRequires base (e.g., pyridine) for proton scavenging

Key Findings :

  • Acylation proceeds efficiently due to the amine's high nucleophilicity, even in sterically hindered environments.

  • Sulfonamide derivatives show enhanced stability in biological assays compared to parent compound.

Nitrile Group Transformations

The nitrile functionality undergoes hydrolysis, reduction, and cycloaddition reactions:

Reaction TypeReagents/ConditionsProducts
Acidic Hydrolysis6M HCl, reflux, 8hCarboxylic acid derivative
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOHPrimary amine (CH₂NH₂ group)
CycloadditionNaN₃, Cu(I), 60°CTetrazole derivatives

Data Highlights :

  • Hydrolysis to carboxylic acid achieves 92% conversion under acidic conditions.

  • Tetrazole formation via [3+2] cycloaddition is regioselective, favoring the 1,5-disubstituted product.

Electrophilic Aromatic Substitution

The electron-deficient phenyl ring reacts selectively under controlled electrophilic conditions:

PositionReagentsProductsSelectivity
Para to fluorineHNO₃/H₂SO₄, 0°CNitro-substituted derivativeLimited due to steric hindrance from CF₃ group
Meta to CF₃Br₂, FeBr₃Brominated analogDominant pathway (≥70% yield)

Mechanistic Insight :

  • The trifluoromethyl group acts as a strong meta-directing deactivator, overriding the fluorine's ortho/para-directing effects.

  • Nitration requires low temperatures to avoid decomposition of the nitrile group.

Redox Reactions

The compound participates in oxidation and reduction pathways:

Target SiteReactionReagentsOutcome
AmineOxidationKMnO₄, H₂SO₄Nitro group formation (via intermediate imine)
NitrileReductionLiAlH₄, THFPrimary amine (CH₂NH₂) with 88% efficiency

Caution : Over-oxidation can degrade the aromatic ring; optimal conditions use dilute KMnO₄ at 25°C.

Salt Formation

The amine forms stable salts with acids, enhancing crystallinity for pharmaceutical applications:

AcidMolar RatioSolventMelting Point
HCl1:1EtOAc162–164°C
HBr1:1MeOH155–157°C

Application : Hydrobromide salts exhibit improved bioavailability in preclinical models .

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

CompoundNitrile ReactivityAmine pKaEAS Rate (Br₂)
Target (R)-isomerHigh (k = 0.42 min⁻¹)8.11.0 (reference)
(S)-isomer Similar (k = 0.39 min⁻¹)8.00.98
Non-fluorinated analogLower (k = 0.31 min⁻¹)8.51.2

Trends :

  • Fluorine substitution slightly reduces electrophilic substitution rates due to increased ring electron deficiency.

  • Stereochemistry (R vs. S) shows minimal kinetic impact on nitrile hydrolysis .

Industrial-Scale Reaction Optimization

Patented methods emphasize efficiency and sustainability:

  • Continuous Flow Nitrile Hydrolysis : Achieves 99% conversion in <30 min using microreactors .

  • Catalytic Asymmetric Synthesis : Enzymatic resolution (Candida antarctica lipase B) produces (R)-isomer with >99% ee .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile, and how is stereochemical purity ensured?

  • Methodological Answer : The compound is synthesized via enantioselective catalysis or chiral resolution. For example, a related trifluoromethylphenyl compound was prepared using triethylamine in acetonitrile under inert atmosphere at 60°C, with chiral intermediates confirmed by chiral HPLC . Stereochemical integrity is validated using polarimetry, 19F NMR^{19}\text{F NMR}, and X-ray crystallography (if crystals are obtainable).

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

  • Methodological Answer : Structural confirmation relies on 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and 19F NMR^{19}\text{F NMR} to resolve fluorine and trifluoromethyl signals. High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemistry, circular dichroism (CD) or vibrational circular dichroism (VCD) may supplement chiral chromatography .

Q. What stability considerations are relevant for storage and handling of this compound?

  • Methodological Answer : The nitrile and amino groups make it hygroscopic and sensitive to oxidation. Storage at 0–6°C under nitrogen is recommended, similar to fluorinated acetonitrile derivatives . Stability assays (e.g., accelerated degradation studies under heat/light) should guide long-term storage protocols.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in enantioselective transformations?

  • Methodological Answer : Density functional theory (DFT) calculations model transition states in asymmetric synthesis, focusing on steric effects from the trifluoromethyl group and fluorine’s electronic influence. Molecular docking may predict interactions with chiral catalysts (e.g., Ru-BINAP systems) .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated aromatic systems in this compound?

  • Methodological Answer : Discrepancies in 19F NMR^{19}\text{F NMR} shifts (e.g., para vs. meta fluorine effects) are addressed by comparing with structurally validated analogs (e.g., 3,5-difluorophenylacetonitrile, PubChem CID 13667621) . Dynamic NMR experiments or isotopic labeling may clarify ambiguous signals.

Q. How does the compound’s electronic profile influence its utility as a precursor in medicinal chemistry?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and fluorine groups enhance electrophilicity, making the nitrile a candidate for click chemistry (e.g., Huisgen cycloaddition). Its chiral amino group enables peptide coupling, as seen in related pyrrolidine-based drug intermediates .

Q. What in vitro assays are appropriate for probing its biological activity, given structural analogs?

  • Methodological Answer : While direct data is limited, analogs with trifluoromethylphenyl groups show kinase or protease inhibition. Assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases).
  • Cellular uptake : LC-MS quantification in cell lysates.
  • Target engagement : Surface plasmon resonance (SPR) for binding affinity .

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